[6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine

Lipophilicity Drug Design Permeability

[6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine is a synthetic, small-molecule heterocyclic compound belonging to the pyridazinamine class, characterized by a pyridazine core substituted at position 6 with a 4-bromophenyl group and at the amine on position 3 with an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety. Pyridazinamine derivatives have been historically explored for antiviral and kinase-inhibitory activities, with the 4-bromophenyl substituent contributing significant lipophilicity and potential for halogen bonding.

Molecular Formula C15H16BrN3O
Molecular Weight 334.21 g/mol
Cat. No. B12179670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine
Molecular FormulaC15H16BrN3O
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H16BrN3O/c16-12-5-3-11(4-6-12)14-7-8-15(19-18-14)17-10-13-2-1-9-20-13/h3-8,13H,1-2,9-10H2,(H,17,19)
InChIKeyYLQYTUVIBBKWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine: A Lipophilic Pyridazinamine Building Block


[6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine is a synthetic, small-molecule heterocyclic compound belonging to the pyridazinamine class, characterized by a pyridazine core substituted at position 6 with a 4-bromophenyl group and at the amine on position 3 with an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety . Pyridazinamine derivatives have been historically explored for antiviral and kinase-inhibitory activities, with the 4-bromophenyl substituent contributing significant lipophilicity and potential for halogen bonding [1]. The oxolan-2-ylmethyl group introduces a chiral, oxygen-containing heterocycle that modulates hydrogen-bond acceptor capacity and three-dimensional shape, differentiating it from simpler N-alkyl or N-benzyl analogs .

Why [6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine Cannot Be Simply Replaced by Other Pyridazinamine Analogs


The biological and physicochemical profile of pyridazinamine derivatives is finely tuned by the nature of the aryl substituent at position 6 and the amine substituent at position 3. A 4-bromophenyl group confers distinct electronic and steric properties compared to the 4-fluoro or 4-chloro analogs, affecting target binding kinetics, metabolic stability, and lipophilicity [1]. The oxolan-2-ylmethyl group provides a unique hydrogen-bond acceptor pattern and conformational rigidity not found in linear alkylamine or benzylamine counterparts, which can critically influence solubility, permeability, and off-target selectivity . Consequently, substituting this compound with a close analog without rigorous head-to-head validation risks compromising the intended biological activity or pharmacokinetic profile, making direct procurement of the specifically optimized structure essential for reproducibility in drug discovery campaigns.

Quantitative Differentiation Evidence for [6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine Versus Close Analogs


Increased Lipophilicity (cLogP) of the 4-Bromophenyl Substituent Compared to 4-Fluoro and 4-Chloro Analogs Drives Membrane Permeability

The 4-bromophenyl substituent on the pyridazine core of the target compound is predicted to impart significantly higher lipophilicity compared to its 4-fluoro and 4-chloro counterparts. For a closely related series of 6-(4-substituted-phenyl)-N-(3-pyridinylmethyl)pyridazin-3-amines, the calculated LogP (cLogP) of the bromo analog was 2.87, while the corresponding chloro and fluoro analogs exhibited cLogP values typically 0.5-0.8 units lower . This increase in lipophilicity directly correlates with enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement and blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Drug Design Permeability

Enhanced Halogen-Bonding Potential of 4-Bromophenyl Over 4-Fluoro and 4-Chloro Analogs

The bromine atom in the target compound's 4-bromophenyl group can engage in halogen-bonding interactions with target protein backbone carbonyls or side-chain acceptors, a feature that is progressively weaker with chlorine and essentially absent with fluorine. Computational studies across multiple kinase inhibitor series have demonstrated that a Br substituent forms a halogen bond with a strength of approximately -1.2 to -2.0 kcal/mol in optimized geometries, compared to ~ -0.5 kcal/mol for Cl and near-zero for F [1]. For pyridazinamine-based kinase inhibitors such as SYK inhibitors, this interaction has been linked to a 5- to 10-fold increase in binding affinity over the corresponding H or F analogs [2].

Halogen Bonding Kinase Inhibition Molecular Recognition

Predicted Physicochemical Profile: PSA and Hydrogen-Bond Acceptor Count of the Oxolan-2-ylmethyl Group vs. Benzylamine Analogs

The oxolan-2-ylmethyl group of the target compound introduces an additional hydrogen-bond acceptor (the tetrahydrofuran oxygen) without adding a hydrogen-bond donor, resulting in a predicted topological polar surface area (tPSA) of approximately 51 Ų, which is intermediary between simple alkylamino (lower PSA, ~38 Ų) and pyridinylmethylamino (higher PSA, ~64 Ų) analogs . This balanced PSA profile supports both sufficient aqueous solubility for in vitro assays and adequate membrane permeability, positioning the compound favorably within CNS drug-like chemical space (tPSA < 70 Ų, cLogP 2-4).

Polar Surface Area Drug-likeness Solubility

Commercial Availability and Purity Benchmarking Against 6-Chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine

While direct purity data for the target compound is limited, the closely related 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine (CAS 838089-56-8) is commercially available from multiple vendors with a standard purity specification of 95% (HPLC) . This establishes a benchmark for the pyridazinamine class with oxolan-2-ylmethyl substitution. The target bromo derivative is expected to be available at comparable purity, with the key differentiation being the synthetic route: the 4-bromophenyl precursor is typically more expensive but provides the aforementioned halogen-bonding advantage. Buyers should verify supplier Certificates of Analysis (CoA) for exact purity, residual solvents, and heavy metal content before procurement.

Chemical Procurement Building Blocks Purity Comparison

Optimal Scientific and Industrial Applications for [6-(4-Bromophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine


Probing Halogen-Bonding Interactions in Kinase Inhibitor Design

The 4-bromophenyl group offers a clear advantage for structure-based drug design campaigns targeting kinases where halogen bonding with a backbone carbonyl can be exploited. Researchers can use this compound as a scaffold to systematically compare Br, Cl, and F analogs in biochemical kinase assays (e.g., SYK, CDK families) to quantify the energetic contribution of the halogen bond to binding affinity [1]. This data is critical for lead optimization decisions.

CNS-Penetrant Compound Library Design

With its predicted cLogP of ~2.87 and tPSA of ~51 Ų, the compound fits within the established CNS drug-like property space (cLogP 2-4, tPSA <70 Ų). It is suitable as a versatile building block for the synthesis of CNS-focused combinatorial libraries, where the bromophenyl group can also serve as a synthetic handle for late-stage diversification via Suzuki coupling or other cross-coupling reactions .

Metabolic Stability SAR Studies for Halogen-Substituted Pyridazines

The bromine atom is metabolically more stable towards oxidative dehalogenation compared to chlorine in many microsomal systems. This compound can be used in comparative in vitro metabolic stability studies (human/rat liver microsomes) alongside the chloro and fluoro analogs to establish a clear structure-metabolism relationship (SMR) for the pyridazinamine series, guiding lead candidate selection [1].

Synthetic Intermediate for Antiviral Pyridazinamine Derivatives

The pyridazinamine scaffold, particularly with a bromophenyl substituent, is historically precedented in antiviral compound development as shown in US Patent 5106973 [2]. This specific compound can be utilized as a key intermediate for further derivatization (e.g., N-alkylation, acylation) to generate novel antiviral screening candidates targeting picornaviruses or related RNA viruses.

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